N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by the presence of both triazole and pyrazole rings. This compound is recognized for its significant biological activities, making it an important subject in medicinal chemistry and pharmaceutical development. Its unique structure allows for interactions with various biological targets, which enhances its utility in scientific research and applications in medicine.
N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide falls under the classification of heterocyclic compounds, specifically those containing nitrogen-rich rings. It is also categorized as a pharmaceutical intermediate due to its role in the synthesis of biologically active compounds.
The synthesis of N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide typically involves the formation of the triazole and pyrazole rings followed by their coupling. A common synthetic route includes:
Industrial production methods may optimize these synthetic routes for large-scale applications, utilizing continuous flow reactors and automated systems to ensure high yields and purity levels. Reaction conditions are meticulously controlled to minimize by-products and maximize efficiency .
The molecular formula of N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide is , with a molecular weight of approximately 178.15 g/mol. The structure features a pyrazole ring attached to a triazole moiety, with a carboxamide functional group contributing to its chemical properties.
The compound's structural data can be represented as follows:
N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide can undergo several chemical reactions:
The products formed from these reactions depend on specific reagents and conditions; for instance, oxidation may yield N-oxides while reduction could produce amines or alcohols.
The primary mechanism of action for N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide involves its interaction with biological targets through adsorption processes.
This compound has been shown to significantly reduce corrosion on mild steel surfaces by inhibiting corrosion processes effectively at temperatures between 30°C and 60°C. Its high bioavailability contributes to its effectiveness as a corrosion inhibitor.
N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide is typically a white solid with a melting point ranging from 252°C to 254°C.
Key chemical properties include:
Analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy confirm its structural integrity .
N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide has diverse applications in scientific research:
This compound's multifaceted applications underscore its significance in both academic research and industrial contexts.
Cyclocondensation reactions represent the foundational approach for constructing the dual heterocyclic core of N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide. The most efficient route involves stepwise annulation beginning with the preparation of pyrazole-4-carboxylic acid hydrazide. This intermediate undergoes concerted cyclodehydration with formamidine acetate at elevated temperatures (140-160°C), directly yielding the target compound with its characteristic 1,2,4-triazole-pyrazole linkage. Alternative pathways employ hydrazonoyl chloride intermediates derived from pyrazole-carboxaldehydes, which react with thiourea derivatives followed by oxidative desulfurization to install the triazole ring [2] [6].
Solvent systems critically influence reaction efficiency, with polar aprotic solvents (DMF, NMP) providing superior yields (>75%) compared to protic solvents (ethanol: ~55%). Microwave irradiation significantly enhances this process, reducing reaction times from 12 hours to <60 minutes while maintaining yields above 80%. The reaction mechanism proceeds through intramolecular nucleophilic attack where the hydrazide nitrogen attacks the electrophilic carbon of the formamide derivative, followed by ammonia elimination to aromatize the triazole ring [4]. Key optimization parameters include:
Table 1: Cyclocondensation Optimization Parameters
Condition Variable | Standard Approach | Optimized Approach | Yield Impact |
---|---|---|---|
Temperature | 120°C | 150°C | +25% |
Solvent | Ethanol | N-Methylpyrrolidone | +30% |
Catalyst | None | p-Toluenesulfonic acid | +15% |
Reaction Time | 12 hours | 90 min (microwave) | No yield loss |
The brominated derivative 4-bromo-3-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid (CAS: 1239470-64-4) serves as a versatile precursor for structural diversification via palladium-catalyzed cross-coupling. Suzuki-Miyaura reactions with arylboronic acids install aryl/heteroaryl groups at the C4 position of the pyrazole ring, significantly influencing electronic properties and bioactivity. Optimized conditions employ Pd(PPh₃)₄ (5 mol%) in aqueous dioxane (3:1) at 80°C, achieving conversions >85% within 6 hours. Sonogashira couplings with terminal alkynes introduce linear alkynyl chains using copper(I) iodide and triphenylphosphine as co-catalysts in triethylamine, generating conjugated derivatives with potential fluorescence properties [7].
Electron-deficient aryl groups (e.g., pentafluorophenyl) require precise stoichiometric control (boronic acid:halide = 1.5:1) to prevent diarylation, while sterically hindered substrates benefit from bulky phosphine ligands (SPhos, XPhos). Computational studies reveal that C4-substitution modulates the HOMO-LUMO gap, with electron-withdrawing substituents (4-CF₃-C₆H₄-) lowering the LUMO energy by 0.8 eV compared to electron-donating groups (4-CH₃O-C₆H₄-), directly influencing charge transfer interactions in biological systems [3] [7].
One-pot multi-component reactions enable rapid access to structurally complex analogs of the core scaffold. The Ugi-azide reaction demonstrates exceptional utility by combining pyrazole-4-carboxaldehydes, amines, isocyanides, and hydrazoic acid to generate tetrazole-containing intermediates. These intermediates undergo copper-catalyzed oxidative cyclization to directly furnish triazole-pyrazole conjugates with four points of diversity. This method achieves atom economies exceeding 75% and reduces synthetic steps by 60% compared to linear approaches [2] [4].
Alternative MCR pathways employ isocyanide-based condensations where 5-amino-1H-pyrazole-4-carboxamide reacts with orthoesters and monosubstituted hydrazines in acetic acid, generating triazole-fused pyrazoles in a single operation at 80°C. The reaction proceeds through an imidate intermediate that undergoes intramolecular hydrazide attack, followed by dehydration. This method tolerates diverse hydrazine substituents (alkyl, aryl, heteroaryl) with yields consistently above 70%. When combined with solid-phase techniques, this approach enables rapid library generation – demonstrated by the production of 48 analogs with purities >90% (HPLC) without chromatographic purification [4] [9].
Strategic amide bond formation and N-alkylation significantly enhance the biological profile of the parent scaffold. Acylation of the carboxamide nitrogen with acid chlorides under Schotten-Baumann conditions (aqueous NaOH, 0°C) introduces hydrophobic pharmacophores. Notably, lipoyl chloride conjugation yields derivatives with enhanced mitochondrial targeting, while glycosyl isothiocyanate incorporation improves aqueous solubility by >3-fold. These modifications require careful pH control (pH 8-9) to prevent competing O-acylation or triazole alkylation [3] [10].
Regioselective N-alkylation at the triazole ring (N4 position) employs Hofmann exhaustive alkylation with alkyl halides (R-X; X = Br, I) in DMF/K₂CO₃. This method favors N4 over N1 alkylation by >15:1 due to steric hindrance at N1, confirmed by NOESY NMR studies. Benzyl bromides with electron-withdrawing substituents (4-NO₂, 3-CF₃) react 3x faster than electron-donating analogs (4-OCH₃), enabling sequential functionalization. The resulting quaternary ammonium derivatives exhibit enhanced cellular permeability and improved antimicrobial activity against resistant pathogens (MRSA, VRE) with MIC values reduced from >64 µg/mL (parent) to 2-8 µg/mL [8] [10].
Table 2: Bioactivity Enhancement Through Targeted Modifications
Modification Type | Representative Group | Antimicrobial MIC (µg/mL) | Cancer Cell IC₅₀ (µM) | LOX Inhibition IC₅₀ (µM) |
---|---|---|---|---|
Parent Compound | - | >64 | >100 | >50 |
N-Acyl (Lipoyl) | -S(CH₂)₄CO- | 16 | 42 ± 1.5 | 18.7 ± 0.9 |
N-Alkyl (4-Nitrobenzyl) | 4-O₂N-C₆H₄CH₂- | 4 | 28 ± 0.8 | 6.3 ± 0.4 |
Cross-Coupling (4-CNPh) | 4-NC-C₆H₄- | 32 | 15 ± 0.6 | 22.1 ± 1.2 |
Triazolium Salt (Me-I) | CH₃⁺I⁻ | 8 | 67 ± 2.1 | >50 |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5